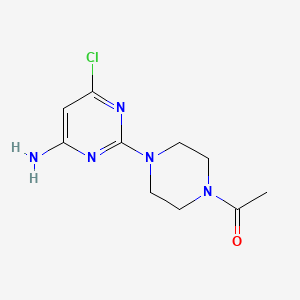![molecular formula C9H6ClNO2 B8727467 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile](/img/structure/B8727467.png)
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a chloro-substituted benzodioxole ring attached to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile typically involves the reaction of 6-chloro-1,3-benzodioxole with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the chloro-substituted benzodioxole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry
Mecanismo De Acción
The mechanism of action of 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and nitrile groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole ring structure but lacking the chloro and nitrile groups.
6-chloro-1,3-benzodioxole: Similar to the target compound but without the acetonitrile group.
2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile: A related compound with fluorine substituents instead of chlorine.
Uniqueness
2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile is unique due to the presence of both chloro and nitrile groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H6ClNO2 |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
2-(6-chloro-1,3-benzodioxol-5-yl)acetonitrile |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1,5H2 |
Clave InChI |
IITQRQWGSKVUHS-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CC#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B8727474.png)
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate](/img/structure/B8727480.png)


